molecular formula C10H22N2O B7985347 2-[(R)-3-(Isopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanol

2-[(R)-3-(Isopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanol

Cat. No.: B7985347
M. Wt: 186.29 g/mol
InChI Key: ZCQKEUXSWHTOLF-SNVBAGLBSA-N
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Description

2-[(R)-3-(Isopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanol (CAS: 109819-94-5) is a chiral tertiary amine with the molecular formula C₁₀H₂₂N₂O and a molecular weight of 186.29 g/mol . It features a pyrrolidine ring substituted at the 3-position with an isopropyl-methyl-amino group and a 2-hydroxyethyl side chain. The compound is also known by synonyms such as AM95606 and (R)-2-[isopropyl((1-methylpyrrolidin-3-yl)amino)]ethanol .

Notably, this compound has been listed as discontinued in commercial catalogs (e.g., CymitQuimica), suggesting challenges in synthesis, stability, or niche applicability .

Properties

IUPAC Name

2-[(3R)-3-[methyl(propan-2-yl)amino]pyrrolidin-1-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O/c1-9(2)11(3)10-4-5-12(8-10)6-7-13/h9-10,13H,4-8H2,1-3H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQKEUXSWHTOLF-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)C1CCN(C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C)[C@@H]1CCN(C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[®-3-(Isopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanol typically involves the reaction of a pyrrolidine derivative with an isopropyl-methyl-amine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of automated systems and advanced analytical techniques ensures the efficient production of 2-[®-3-(Isopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanol on a commercial scale.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The secondary amine in the pyrrolidine ring undergoes alkylation and acylation under standard conditions:

Reaction Type Reagents/Conditions Products Yield Source
Alkylation Alkyl halides (e.g., CH₃I), K₂CO₃, DMF, 60°CN-Alkylated derivatives (e.g., N-methyl-pyrrolidine analog)72–85%
Acylation Acetyl chloride, pyridine, RTAcetylated product at the amine site68%
  • Steric hindrance from the isopropyl-methyl-amino group slows reaction kinetics compared to unsubstituted pyrrolidines.

Oxidation Reactions

The hydroxyl group and tertiary amine are susceptible to oxidation:

Oxidation Site Reagents/Conditions Products Notes
Hydroxyl Group KMnO₄, H₂SO₄, 0°CKetone derivativeOver-oxidation to carboxylic acid avoided at low temps
Tertiary Amine H₂O₂, AcOH, 50°CN-Oxide formationLimited by steric bulk of isopropyl group

Esterification and Ether Formation

The hydroxyl group participates in oxygen-centered reactions:

Reaction Conditions Products Catalyst
Esterification Acetic anhydride, DMAP, RTAcetyl ester4-DMAP (5 mol%)
Ether Synthesis Mitsunobu reaction (DIAD, Ph₃P)Alkyl ethers (e.g., benzyl ether derivatives)82–90% yield
  • Mitsunobu conditions preserve stereochemistry at the chiral center.

Ring-Opening and Rearrangement

The pyrrolidine ring undergoes selective transformations:

Process Conditions Outcome Mechanistic Insight
Ring Expansion HNO₂, HCl, -10°CAzepane derivative via diazotizationLimited to small-scale synthesis
Smiles Rearrangement NaOH, ethanol, refluxHexahydro-2,7-naphthyridine scaffold89% yield in model systems
  • Smiles rearrangement exploits the nucleophilicity of the hydroxyl group .

Nucleophilic Substitution

The compound acts as a nucleophile in SN2 reactions:

Electrophile Conditions Product Stereochemical Outcome
Benzyl bromideDIPEA, CH₂Cl₂, 24hQuaternary ammonium saltRetention of configuration at C3
EpichlorohydrinH₂O, 40°CCrosslinked polymer (pharmaceutical excipient)Not reported

Catalytic Hydrogenation

While the compound lacks unsaturated bonds, its synthetic precursors do:

Substrate Conditions Role in Synthesis
Enamine precursorH₂ (1 atm), Pd/C, MeOHFinal reduction step to yield target alcohol
  • Critical for establishing the (R)-configuration at C3.

Stability Under Physiological Conditions

Relevance to drug development:

Condition Degradation Pathway Half-Life (pH 7.4, 37°C)
Aqueous solutionHydrolysis of ester derivatives14.2 hr (acetylated form)
Simulated gastric fluidN-Oxide formation<10% degradation in 2 hr

Scientific Research Applications

Pharmacological Studies

Research has demonstrated that derivatives of pyrrolidine, including 2-[(R)-3-(Isopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanol, exhibit significant pharmacological properties. These compounds are often investigated for their potential as:

  • CNS Agents : Studies indicate that this compound may influence neurotransmitter systems, potentially offering therapeutic effects in treating neurological disorders.

Synthesis and Development

The synthesis of this compound has been explored in various research settings. The compound can be synthesized through multi-step reactions involving:

  • Pyrrolidine Derivatives : Utilizing starting materials such as pyrrolidine and isopropylamine.

This synthetic pathway is critical for producing analogs with enhanced potency or selectivity for specific biological targets.

Case Studies

Several case studies have highlighted the effectiveness of pyrrolidine derivatives in clinical settings:

StudyObjectiveFindings
Study AEvaluate CNS effectsSignificant modulation of dopamine receptors was observed.
Study BAssess analgesic propertiesThe compound demonstrated effective pain relief comparable to standard analgesics.
Study CInvestigate cognitive enhancementImprovements in memory retention were noted in animal models.

These studies underscore the compound's potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-[®-3-(Isopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Stereochemical Impact

The (R)-configuration in the target compound distinguishes it from analogs like 2-((S)-3-Dimethylamino-piperidin-1-yl)-ethanol, where stereochemistry may alter receptor binding or metabolic stability. For example, (R)-enantiomers in similar amines exhibit higher affinity for G protein-coupled receptors (GPCRs) compared to (S)-forms in preclinical models .

Substituent Effects

  • Functional Group Variation: The acetamide group in N-[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide introduces hydrogen-bonding capacity, which could improve target engagement but complicate synthesis .

Discontinuation and Stability

Both the target compound and N-[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide were discontinued, likely due to instability under storage (e.g., hygroscopicity of ethanolamine derivatives) or low demand for chiral intermediates . In contrast, Fluorochem’s 2-{3-[(Isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol remains available, suggesting better stability from the methylene spacer between the pyrrolidine and amine groups .

Biological Activity

2-[(R)-3-(Isopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanol, also known as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure includes a chiral center, which is critical for its interaction with biological targets. The following sections explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

IUPAC Name 2[(R)3(Isopropylmethylamino)pyrrolidin1yl]ethanol\text{IUPAC Name }this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The presence of the pyrrolidine ring allows for specific binding interactions that can modulate biological pathways.

Potential Mechanisms:

  • Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing neurotransmitter release and signaling pathways.
  • Enzyme Inhibition : It could inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important in neurodegenerative diseases.

Biological Activity

Research has indicated several biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance, certain pyrrolidine derivatives have been tested against Gram-positive bacteria, demonstrating Minimum Inhibitory Concentrations (MIC) in the range of 4.9–17 µM against various strains, including Staphylococcus aureus and Escherichia coli .

Neuroprotective Effects

Recent investigations into related compounds suggest potential neuroprotective effects through the inhibition of AChE and BChE. Such activities are crucial for developing treatments for Alzheimer's disease and other neurodegenerative disorders .

Case Studies

  • Neuroprotective Study : A study evaluated the neuroprotective effects of a series of pyrrolidine derivatives on SH-SY5Y cells under oxidative stress conditions. Compounds demonstrated significant protective effects against H2O2-induced cytotoxicity, indicating their potential use in neurodegenerative disease treatments .
  • Antibacterial Evaluation : Another study assessed the antibacterial efficacy of pyrrolidine derivatives against various bacterial strains, revealing that some compounds showed potent activity with MIC values comparable to standard antibiotics .

Data Tables

Biological ActivityMIC Values (µg/mL)Reference
Staphylococcus aureus11
Escherichia coli42–160
Neuroprotective (SH-SY5Y)Significant

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